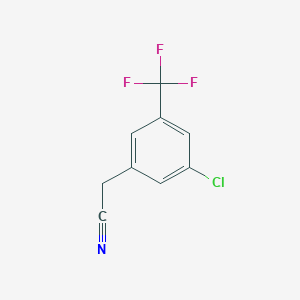

2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYGRYBLLSUSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395537 | |

| Record name | [3-Chloro-5-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-95-3 | |

| Record name | 3-Chloro-5-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-5-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile

Introduction

2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a phenylacetonitrile core substituted with both a chloro and a trifluoromethyl group, makes it a versatile and valuable intermediate in organic synthesis. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and analytical methodologies related to this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are foundational to its application and handling. The properties of this compound are summarized below. Note that while data for the exact isomer is limited, properties can be inferred from closely related analogs like 3-(Trifluoromethyl)phenylacetonitrile.[3][4]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | 3-Chloro-5-(trifluoromethyl)benzyl cyanide | [5] |

| CAS Number | 886496-95-3 (Note: This is a commonly cited CAS, but may be ambiguous. The parent structure 3-(Trifluoromethyl)phenylacetonitrile is 2338-76-3) | [3][5] |

| Molecular Formula | C₉H₅ClF₃N | [5] |

| Molecular Weight | 219.59 g/mol | - |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | [4] |

| Boiling Point | ~92-93 °C at 4 mmHg (for 3-(Trifluoromethyl)phenylacetonitrile) | [3] |

| Density | ~1.187 g/mL at 25 °C (for 3-(Trifluoromethyl)phenylacetonitrile) | [3] |

Spectroscopic Profile (Predicted)

While specific spectra for this isomer are not widely published, an expected profile can be predicted based on its structure:

-

¹H NMR: The spectrum would feature signals for the aromatic protons and the benzylic methylene protons. The aromatic region (approx. 7.5-7.8 ppm) would show three distinct signals, likely singlets or narrow multiplets, due to the meta-substitution pattern. The benzylic protons (-CH₂CN) would appear as a sharp singlet further upfield, typically in the 3.8-4.2 ppm range.

-

¹³C NMR: Key signals would include the nitrile carbon (~117 ppm), the benzylic carbon (~25-30 ppm), and multiple aromatic carbons, including the carbon attached to the -CF₃ group, which would show a characteristic quartet due to C-F coupling.

-

IR Spectroscopy: A strong, sharp absorption band around 2240-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration. Other notable bands would include C-H stretching for the aromatic ring and methylene group, and C-F stretching vibrations.

Synthesis and Mechanism

The most direct and industrially relevant synthesis of this compound is via a nucleophilic substitution reaction. This pathway leverages the corresponding benzyl halide as a precursor.

Core Reaction: Cyanation of Benzyl Chloride

The synthesis begins with 3-Chloro-5-(trifluoromethyl)benzyl chloride, which is reacted with an alkali metal cyanide, such as sodium or potassium cyanide.[6] This is a classic Sₙ2 reaction where the cyanide ion (CN⁻) acts as a nucleophile, displacing the chloride from the benzylic carbon.

Causality Behind Experimental Choices: The reaction is often performed in a biphasic system (e.g., an organic solvent and water) with the aid of a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., Aliquat® 336).[6] The PTC is crucial because it transports the cyanide anions from the aqueous phase into the organic phase, where the benzyl chloride substrate is dissolved, thereby dramatically accelerating the reaction rate and improving yields.

Caption: Synthesis workflow for the target compound via phase-transfer catalysis.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for benzyl cyanide synthesis and should be performed by trained personnel with appropriate safety precautions.[6]

-

Setup: Equip a round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

-

Charging Reagents: To the flask, add 3-Chloro-5-(trifluoromethyl)benzyl chloride (1.0 eq), an organic solvent such as acetonitrile (5 vol), and the phase-transfer catalyst (e.g., methyl tricaproyl ammonium chloride, 0.02 eq).[6]

-

Cyanide Solution: In a separate vessel, dissolve sodium cyanide (1.1 eq) in deionized water (2.5 vol).

-

Reaction: Begin vigorous stirring of the flask contents and heat to approximately 75-80°C. Add the aqueous sodium cyanide solution dropwise over 1 hour.

-

Monitoring: Maintain the temperature and stirring for 6-8 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After completion, cool the mixture to room temperature. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 2 x 3 vol). Combine all organic layers.

-

Washing: Wash the combined organic phase with water and then with brine to remove residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield the final high-purity compound.

Chemical Reactivity and Synthetic Utility

The title compound is a valuable synthetic intermediate due to the reactivity of its nitrile group and the adjacent acidic methylene protons.

-

Hydrolysis: The nitrile can be hydrolyzed under strong acidic or basic conditions to yield 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid, a key precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.

-

Reduction: Catalytic hydrogenation (e.g., using H₂ over a Nickel or Palladium catalyst) or chemical reduction (e.g., with LiAlH₄) reduces the nitrile to the corresponding primary amine, 2-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine. This amine is a building block for various bioactive molecules.

-

α-Alkylation: The methylene protons alpha to the nitrile and the aromatic ring are acidic. They can be deprotonated by a strong base (e.g., NaH, LDA) to form a carbanion. This nucleophile can then react with various electrophiles (e.g., alkyl halides) to form α-substituted derivatives, enabling the construction of more complex molecular scaffolds.[7][8][9]

Caption: Key reactivity pathways of the title compound.

Applications in Research and Development

The primary value of this compound lies in its role as a key building block in drug discovery and agrochemical synthesis.[4]

-

Medicinal Chemistry: The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties.[2] It is strongly electron-withdrawing, which can alter the pKa of nearby functional groups and influence drug-receptor interactions. Its lipophilicity enhances membrane permeability, and it often blocks sites of metabolic oxidation, thereby increasing a drug's half-life.[1]

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can enhance the efficacy and environmental stability of pesticides and herbicides.[4]

-

Materials Science: This molecule can be used in the synthesis of advanced polymers and materials where specific thermal stability and chemical resistance properties are required.[4]

Analytical Methodologies

Ensuring the purity and identity of the compound is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: Reversed-Phase HPLC for Purity Assessment

This is a general-purpose method and may require optimization for specific equipment and purity requirements.[10]

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (HPLC grade) and deionized water (e.g., 60:40 v/v).[11] For improved peak shape, 0.1% formic acid or phosphoric acid can be added to the mobile phase.[11] The mobile phase should be filtered and degassed before use.

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase to create a stock solution. Dilute this stock solution further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).[12]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm (or a wavelength determined by UV scan)

-

-

Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Method Choices: A C18 column is chosen for its versatility in separating non-polar to moderately polar organic compounds. Acetonitrile is a common organic modifier providing good peak shape and low UV cutoff.[13] UV detection is suitable as the aromatic ring provides strong chromophores.

Safety and Handling

Organic nitriles, particularly benzyl cyanides, are toxic and must be handled with extreme care.[14]

-

Toxicity: These compounds can be harmful if inhaled, ingested, or absorbed through the skin.[14] They can hydrolyze to release the highly toxic cyanide anion.

-

Incompatibilities: Store away from strong acids, as this can lead to the rapid evolution of lethal hydrogen cyanide (HCN) gas.[15][16] Also, avoid contact with strong oxidizing agents.

-

Personal Protective Equipment (PPE): All work must be conducted in a certified chemical fume hood.[15] Mandatory PPE includes a lab coat, safety goggles (or a face shield if a splash hazard exists), and chemical-resistant gloves (nitrile gloves are suitable; double-gloving is recommended).[17]

-

Spill Management: Have a spill kit ready. Small spills can be neutralized with a basic solution (pH > 10) of 10% bleach, which oxidizes the cyanide.[14] Collect all contaminated materials for hazardous waste disposal.

-

Waste Disposal: All cyanide-containing waste, including contaminated labware and PPE, must be treated as hazardous waste.[14][15] Aqueous waste should be made basic (pH > 10) before collection in a designated, sealed plastic container.[14][16]

Emergency Procedures: In case of exposure, immediately remove the individual from the source, remove contaminated clothing, and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention and inform emergency responders of the cyanide exposure.[17][18] Do not perform mouth-to-mouth resuscitation to avoid secondary exposure.[14]

References

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. parchem.com [parchem.com]

- 6. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]

- 11. Separation of Phenylacetaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. shimadzu.com [shimadzu.com]

- 14. jst.chem.yale.edu [jst.chem.yale.edu]

- 15. lsuhsc.edu [lsuhsc.edu]

- 16. uwindsor.ca [uwindsor.ca]

- 17. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 18. documents.manchester.ac.uk [documents.manchester.ac.uk]

2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile CAS number 886496-95-3

An In-Depth Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile (CAS: 886496-95-3): A Key Intermediate in Modern Chemical Synthesis

Introduction and Strategic Importance

This compound, registered under CAS number 886496-95-3, is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its structure is characterized by a benzene ring substituted with a chloro group, a trifluoromethyl (CF₃) group, and a cyanomethyl (-CH₂CN) group. This unique combination of functional groups makes it a versatile and valuable building block in organic synthesis.

The strategic importance of this molecule lies in the physicochemical properties imparted by its substituents. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and modulating the electronic properties of a molecule to improve binding affinity with biological targets.[3][4] The chloro substituent provides an additional point for synthetic modification and influences the overall electronic profile. The nitrile moiety is a key synthetic handle, readily convertible into other critical functional groups such as carboxylic acids, amines, and amides, making it an ideal precursor for diverse molecular scaffolds.[1]

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the compound's properties, a validated synthesis protocol with mechanistic insights, state-of-the-art analytical characterization methods, and its applications in advanced chemical R&D.

Table 1: Compound Identification and Key Properties

| Parameter | Value | Reference(s) |

| CAS Number | 886496-95-3 | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Chloro-5-(trifluoromethyl)benzeneacetonitrile, 3-Chloro-5-(trifluoromethyl)benzyl cyanide | [6] |

| Molecular Formula | C₉H₅ClF₃N | [5][7] |

| Molecular Weight | 219.59 g/mol | [7][8] |

| Appearance | Solid (Typical) | N/A |

| Purity | ≥98% (Commercially available) | [7] |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable approach to synthesizing substituted phenylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with an inorganic cyanide salt. This reaction, a classic example of an Sₙ2 mechanism, is efficient and well-documented in organic synthesis literature.[9][10]

Proposed Synthetic Pathway

The synthesis logically begins with a suitable precursor, such as 3-chloro-5-(trifluoromethyl)benzyl bromide or chloride, which is then converted to the target nitrile. The overall workflow is a two-step process starting from the corresponding benzyl alcohol, which is often more readily available or easily synthesized.

Caption: Proposed two-step synthesis of the target compound.

Causality of the Cyanation Mechanism

The conversion of the benzyl halide to the benzyl cyanide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10]

-

Why Sₙ2 is Favored: The primary benzylic carbon is sterically accessible, allowing the cyanide ion (CN⁻), a potent nucleophile, to attack from the backside relative to the leaving group (halide). While a benzylic carbocation has resonance stabilization, which could suggest an Sₙ1 pathway, the use of a strong, anionic nucleophile (CN⁻) in a polar aprotic solvent strongly favors the concerted Sₙ2 pathway. An Sₙ1 route would likely lead to undesired side products from the reaction of the carbocation with the solvent (e.g., alcohols or ethers).[10]

-

Choice of Reagents:

-

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are used. NaCN is often preferred due to its lower cost.[9]

-

Solvent: A polar solvent is required to dissolve the cyanide salt. Polar aprotic solvents like DMSO or DMF are excellent choices as they solvate the cation (Na⁺ or K⁺) but leave the CN⁻ anion relatively "naked" and highly nucleophilic. Alternatively, a biphasic system or a mixture of a polar protic solvent like ethanol with water can be used, often with a phase-transfer catalyst to shuttle the cyanide ion into the organic phase.[11]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. achmem.com [achmem.com]

- 6. parchem.com [parchem.com]

- 7. This compound – Biotuva Life Sciences [biotuva.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile: A Technical Guide for Researchers

Introduction

2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile is a substituted aromatic nitrile with the molecular formula C₉H₅ClF₃N and a molecular weight of approximately 219.59 g/mol .[1][2] Compounds bearing the trifluoromethyl group and halogen substituents are of significant interest in medicinal chemistry and agrochemical research due to their unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and binding affinity.[3][4] As a key synthetic intermediate, the unambiguous structural confirmation of this compound is paramount for ensuring the integrity of subsequent research and development efforts.

This technical guide provides a comprehensive framework for the spectroscopic characterization of this molecule. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice. We will proceed as if a sample has been newly synthesized, outlining the logical workflow for acquiring and interpreting the data necessary for complete structural elucidation.

Molecular Structure and Analytical Workflow

Before delving into the spectroscopic techniques, it is essential to visualize the target structure and the analytical path we will follow. The workflow is designed to be a self-validating system, where each piece of data corroborates the others to build a conclusive structural assignment.

Caption: Logical workflow for the structural confirmation of the target molecule.

Mass Spectrometry (MS): Confirming Molecular Identity

Expertise & Rationale: Mass spectrometry is the foundational analysis, providing the most direct evidence of a compound's molecular weight and elemental composition. For a novel synthesis, this technique is the first checkpoint to confirm that the reaction produced a product of the expected mass. We select Electron Ionization (EI) as the initial method due to its robustness and ability to induce reproducible fragmentation, which can offer structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or dichloromethane. The low concentration prevents detector saturation.

-

Instrument: A standard GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer is suitable.

-

Method Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standardized energy that ensures consistent fragmentation patterns and allows for comparison with library data.[5]

-

Mass Range: Scan from m/z 40 to 400. This range comfortably encompasses the expected molecular ion and potential fragments.

-

Source Temperature: ~230 °C.

-

Expected Spectrometric Data

The primary goal is to identify the molecular ion (M⁺) peak. Given the presence of a single chlorine atom, we expect a characteristic isotopic pattern that serves as a powerful validation point.

| Feature | Predicted Value / Observation | Rationale |

| Molecular Ion (M⁺) | m/z ≈ 219 | Corresponds to the nominal mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N). |

| Isotopic Peak (M+2)⁺ | m/z ≈ 221 | Due to the natural abundance of the ³⁷Cl isotope. |

| M⁺ / (M+2)⁺ Ratio | ~3:1 | This ratio is characteristic for compounds containing a single chlorine atom. |

| Key Fragments | m/z 184 ([M-Cl]⁺) m/z 180 ([M-CH₂CN]⁺) m/z 150 ([M-CF₃]⁺) | Predicted fragmentation from the loss of the chlorine atom, the acetonitrile group, or the trifluoromethyl group, respectively. |

This initial MS analysis should confirm the molecular formula C₉H₅ClF₃N, providing the confidence to proceed with more detailed structural analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. Its role in this workflow is to confirm the existence of the nitrile (C≡N) and the aromatic system, and to verify the presence of C-F and C-Cl bonds. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: Place a small amount (a single drop or a few crystals) of the neat sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

-

Background: Perform a background scan with a clean, empty ATR crystal prior to sample analysis.

-

Expected IR Absorption Bands

The IR spectrum will provide a unique fingerprint for the molecule. The most diagnostic peaks are expected in the following regions, based on standard correlation tables.[6]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| ~3100-3000 | Aromatic C-H Stretch | Medium to weak, sharp bands |

| ~2950-2850 | Aliphatic C-H Stretch (CH₂) | Medium to weak, sharp bands |

| ~2250 | Nitrile (C≡N) Stretch | Medium, sharp, highly diagnostic |

| ~1600-1450 | Aromatic C=C Ring Stretch | Multiple medium to strong bands |

| ~1350-1100 | C-F Stretch (from CF₃) | Strong, broad, often multiple bands |

| ~800-600 | C-Cl Stretch | Medium to strong band |

The definitive observation of a sharp peak around 2250 cm⁻¹ is crucial for confirming the nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Rationale: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of the ¹H, ¹³C, and ¹⁹F nuclei. This suite of experiments will allow for the unambiguous determination of the atomic connectivity and confirmation of the substitution pattern on the aromatic ring.

General Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its solubilizing power and its single residual solvent peak in both ¹H and ¹³C spectra.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (0 ppm) for ¹H and ¹³C NMR.

-

Instrument: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is particularly useful for resolving the aromatic region.

¹H NMR Spectroscopy: Proton Environments

Expected Spectrum Analysis: The ¹H NMR spectrum will account for all five protons in the molecule.

-

Aromatic Region (δ 7.5-8.0 ppm): We expect three distinct signals , each integrating to 1H . Due to the substitution pattern (protons at C2, C4, and C6), they will appear as finely split multiplets (e.g., singlet, doublet, or triplet-like appearances depending on the coupling constants). The proton at C6 (between the Cl and CF₃ groups) is expected to be the most downfield.

-

Aliphatic Region (δ ~3.8 ppm): We expect one signal , a sharp singlet , integrating to 2H . This corresponds to the benzylic methylene (-CH₂-) protons. It is a singlet because there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: Carbon Framework

Expected Spectrum Analysis: A standard proton-decoupled ¹³C NMR will show all nine unique carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Expected Multiplicity (due to ¹³C-¹⁹F coupling) |

| ~135 | C-Cl | Singlet |

| ~132 (q, J ≈ 35 Hz) | C-CF₃ | Quartet |

| ~130, 128, 125 | Aromatic C-H | Singlets |

| ~124 (q, J ≈ 272 Hz) | -CF₃ | Quartet |

| ~117 | -C≡N | Singlet |

| ~115 | Aromatic C-CH₂CN | Singlet |

| ~25 | -CH₂- | Singlet |

The observation of quartets for the CF₃ carbon and the aromatic carbon attached to it is a key diagnostic feature, confirming the presence and location of the trifluoromethyl group.[7]

¹⁹F NMR Spectroscopy: Fluorine Confirmation

Expertise & Rationale: For any fluorinated compound, ¹⁹F NMR is an essential and highly informative experiment. It is exceptionally sensitive and has a wide chemical shift range, making it easy to confirm the fluorine environment.

Expected Spectrum Analysis: Since all three fluorine atoms in the CF₃ group are chemically equivalent, the spectrum will be very simple. We expect to see one sharp singlet at approximately δ -63 ppm (referenced to CFCl₃). The absence of coupling confirms it is not adjacent to other fluorine-containing groups.

Data Integration and Summary

The final step is to integrate all spectroscopic data to build a single, coherent structural assignment. The workflow below visualizes this integration process.

Caption: Decision workflow for integrating multi-technique spectroscopic data.

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Observation |

| MS (EI) | Molecular Ion | m/z 219 (M⁺), 221 (M+2)⁺ in a ~3:1 ratio |

| IR (ATR) | Key Stretches | C≡N (~2250 cm⁻¹), C-F (~1350-1100 cm⁻¹) |

| ¹H NMR | Signals | 3 x Ar-H (1H each, multiplets), 1 x CH₂ (2H, singlet) |

| ¹³C NMR | Signals | 9 total signals, including C-CF₃ (quartet) and CF₃ (quartet) |

| ¹⁹F NMR | Signal | 1 signal (singlet, ~ -63 ppm) |

Conclusion

By systematically applying mass spectrometry, infrared spectroscopy, and a suite of NMR experiments (¹H, ¹³C, and ¹⁹F), a researcher can unambiguously confirm the structure of this compound. This multi-technique approach ensures trustworthiness, as the data from each analysis must be consistent with the proposed structure. Following this guide provides a robust and self-validating pathway for the structural characterization of this and other novel synthetic intermediates, upholding the principles of scientific integrity in research and development.

References

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. achmem.com [achmem.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. asianpubs.org [asianpubs.org]

- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 6. nzqa.govt.nz [nzqa.govt.nz]

- 7. rsc.org [rsc.org]

1H NMR spectrum of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the cornerstone for determining molecular structure in solution. This guide provides a comprehensive technical analysis of the Proton (¹H) NMR spectrum of this compound, a substituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

With the molecular formula C₉H₅ClF₃N, this compound presents a unique substitution pattern on the phenyl ring that gives rise to a distinct and informative ¹H NMR spectrum.[1][2][3] Understanding this spectral signature is crucial for researchers to confirm its identity, assess its purity, and monitor its transformation in chemical reactions. This document will delve into the theoretical prediction of the spectrum, detail a robust experimental protocol for its acquisition, and provide an expert interpretation of the resulting data.

Theoretical ¹H NMR Spectral Prediction

A proactive analysis of the molecular structure of this compound allows for a confident prediction of its ¹H NMR spectrum. This predictive framework is built upon the fundamental principles of chemical equivalence, chemical shift, signal integration, and spin-spin coupling.

1. Analysis of Molecular Structure and Proton Environments

The molecule contains two distinct types of proton environments:

-

Aliphatic Protons: The two protons of the methylene group (-CH₂CN) attached to the aromatic ring. These two protons are chemically equivalent as they can freely rotate.

-

Aromatic Protons: The three protons attached directly to the 1,3,5-substituted benzene ring. Due to the substitution pattern, all three aromatic protons are in unique chemical environments:

-

H-2: Positioned between the -CH₂CN and -Cl substituents.

-

H-4: Positioned between the -Cl and -CF₃ substituents.

-

H-6: Positioned between the -CF₃ and -CH₂CN substituents.

-

Therefore, a total of four distinct signals are expected in the ¹H NMR spectrum.

2. Predicted Chemical Shifts (δ)

Chemical shifts are dictated by the local electronic environment of each proton.

-

Methylene Protons (-CH₂CN): This benzylic methylene group is adjacent to two electron-withdrawing groups: the aromatic ring and the nitrile (-CN) function. This deshielding effect will shift its signal significantly downfield compared to a simple alkane. A chemical shift in the range of δ 3.8 - 4.2 ppm is anticipated.

-

Aromatic Protons (H-2, H-4, H-6): Protons on a standard benzene ring resonate at approximately δ 7.3 ppm.[4] In this molecule, the ring is substituted with three powerful electron-withdrawing groups (-Cl, -CF₃, and -CH₂CN), which will dramatically deshield the aromatic protons, shifting them significantly downfield. These protons are expected to resonate in the region of δ 7.6 - 8.0 ppm . The precise shift of each proton will vary slightly based on its proximity to the different substituents.

3. Predicted Integration

The relative area under each signal is directly proportional to the number of protons it represents.

-

The signal for the -CH₂CN group will integrate to 2H .

-

Each of the three aromatic signals (H-2, H-4, H-6 ) will integrate to 1H .

-

The expected integration ratio is 2 : 1 : 1 : 1 .

4. Predicted Spin-Spin Splitting (Multiplicity)

The splitting pattern of a signal is determined by the number of neighboring protons.

-

Methylene Protons (-CH₂CN): These protons have no adjacent protons. Therefore, their signal is expected to be a singlet (s) .

-

Aromatic Protons (H-2, H-4, H-6): These protons do not have any adjacent (ortho) protons. They can only couple to each other through four-bond (meta) or five-bond (para) pathways.

-

Para-coupling is typically negligible (<1 Hz) and often not resolved.

-

Meta-coupling (⁴J) is characteristically small, with coupling constants (J) in the range of 2-3 Hz.[4][5][6]

-

H-6 will be meta-coupled to H-2 and H-4. If the coupling constants are resolved, it may appear as a narrow triplet (t).

-

H-2 and H-4 will each be meta-coupled to H-6. They may appear as narrow doublets or triplets.

-

Given the small J-values, it is common for these signals to appear as three distinct, closely spaced singlets (s) or narrow multiplets (m) , a hallmark of the 1,3,5-substitution pattern.[6]

-

Experimental Protocol: Acquiring the High-Resolution ¹H NMR Spectrum

The acquisition of a high-quality spectrum is contingent upon meticulous sample preparation and appropriate instrumental parameter selection. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Methodology

-

Sample Preparation:

-

Accurately weigh 5-15 mg of this compound into a clean, dry vial.[7][8]

-

Add approximately 0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its commonality and ability to dissolve many organic compounds.[9][10] Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Gently agitate the vial to ensure the sample is fully dissolved. If any particulate matter remains, it must be removed.

-

Filter the solution into a clean, unscratched 5 mm NMR tube using a Pasteur pipette with a small plug of glass wool.[9] Cotton wool should be avoided as it can introduce impurities soluble in organic solvents. The final sample height in the tube should be approximately 4-5 cm.[8]

-

Cap the NMR tube securely and label it clearly. Wipe the exterior of the tube with a lint-free tissue before insertion into the spectrometer.[8]

-

-

Instrumental Setup & Acquisition (Typical 400 MHz Spectrometer):

-

Insert the sample into the spectrometer's autosampler or manual probe.

-

Lock onto the deuterium signal of the solvent (e.g., CDCl₃).

-

Optimize the magnetic field homogeneity through an automated or manual shimming procedure. This step is critical for achieving sharp, symmetrical peaks.[7]

-

Set the following acquisition parameters:

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)

-

Number of Scans (NS): 8 to 16 scans

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

-

Initiate data acquisition.

-

-

Data Processing:

-

Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm.

-

Integrate all signals and pick the peaks, noting their chemical shifts and multiplicities.

-

Logical Workflow for ¹H NMR Analysis

Caption: Experimental workflow from sample preparation to structural verification.

Data Interpretation and Structural Verification

The processed ¹H NMR spectrum provides a unique fingerprint of the molecule. The combination of the four key analytical pillars—chemical shift, integration, multiplicity, and coupling constants—serves to unequivocally confirm the structure.

Summary of Expected ¹H NMR Data

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| 1 | 3.8 - 4.2 | Singlet (s) | 2H | -CH₂-CN |

| 2 | 7.6 - 8.0 | Singlet (s) or Multiplet (m) | 1H | Aromatic H-2, H-4, or H-6 |

| 3 | 7.6 - 8.0 | Singlet (s) or Multiplet (m) | 1H | Aromatic H-2, H-4, or H-6 |

| 4 | 7.6 - 8.0 | Singlet (s) or Multiplet (m) | 1H | Aromatic H-2, H-4, or H-6 |

Detailed Analysis

-

Signal 1 (δ ~3.9 ppm, s, 2H): The appearance of a singlet integrating to two protons in the aliphatic downfield region is definitive for the benzylic methylene (-CH₂-) protons. Its singlet nature confirms the absence of any adjacent protons, which is consistent with its position between the aromatic ring and the nitrile group.

-

Signals 2, 3, 4 (δ ~7.6-8.0 ppm, m, 3H total): The presence of three distinct signals in the aromatic region, each integrating to one proton, confirms the presence of three non-equivalent aromatic protons. Their significantly downfield chemical shifts are a direct consequence of the strong deshielding effect of the three electron-withdrawing substituents. The multiplicity of these peaks is the most telling feature for confirming the substitution pattern. The observation of only very small couplings (J ≈ 2-3 Hz), typical of meta-interactions, or their appearance as sharp singlets, definitively rules out the presence of any ortho or para isomers and confirms the 1,3,5-trisubstituted arrangement.[5][6]

Structure-Spectrum Correlation Diagram

Caption: Correlation between molecular structure and key ¹H NMR spectral features.

Conclusion

The ¹H NMR spectrum of this compound is characterized by four distinct signals: a singlet for the methylene protons around δ 3.9 ppm and three signals for the aromatic protons in the highly deshielded region of δ 7.6-8.0 ppm. The integration ratio of 2:1:1:1 and, most critically, the multiplicity of the aromatic signals (appearing as singlets or narrow multiplets indicative of meta-coupling only) provide unambiguous confirmation of the compound's structure and its 1,3,5-substitution pattern. This guide serves as a robust framework for researchers, scientists, and drug development professionals to confidently acquire, interpret, and utilize ¹H NMR spectroscopy for the critical quality assessment of this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE CAS#: 22902-88-1 [chemicalbook.com]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. How To [chem.rochester.edu]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

In-depth Technical Guide: 13C NMR Analysis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile

Introduction

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile. This compound is a valuable building block in medicinal chemistry and materials science, featuring a trifluoromethyl and chloro-substituted phenylacetonitrile framework. A precise understanding of its chemical structure is essential for quality control, reaction monitoring, and establishing structure-activity relationships.

¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that offers detailed insights into the carbon skeleton of a molecule. By detecting the resonance of ¹³C nuclei in a magnetic field, it provides a unique spectrum where each peak corresponds to a distinct carbon environment. The chemical shift (δ) of these peaks is highly sensitive to the local electronic surroundings, revealing critical information about molecular connectivity and functional groups.[1][2]

This guide is intended for researchers, scientists, and professionals in drug development. It goes beyond a simple presentation of spectral data to explore the fundamental principles, experimental design, and interpretive logic necessary for a thorough analysis. We will examine the causal links between the molecular structure of this compound and its ¹³C NMR spectrum, offering a robust framework for your own experimental work.

Predicted ¹³C NMR Chemical Shifts

A crucial first step in spectral analysis is the prediction of chemical shifts. This is based on the well-documented effects of various substituents on the resonance of aromatic and aliphatic carbons. The structure of this compound, with its electron-withdrawing chloro and trifluoromethyl groups, and the acetonitrile moiety, provides an excellent opportunity to apply these principles. The chemical shifts of carbon atoms are influenced by factors such as electronegativity and hybridization.[3][4]

Molecular Structure and Carbon Numbering:

For clarity, the carbon atoms of the molecule are numbered as follows:

Caption: Numbering scheme for the carbon atoms in this compound.

Predicted Chemical Shift Ranges:

The chemical shifts (δ) are predicted based on additive models and typical values for substituted benzenes and nitriles.[5][6][7] All shifts are relative to tetramethylsilane (TMS) at 0 ppm.[8]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | 135-140 | Aromatic quaternary carbon attached to the CH₂CN group. Its chemical shift is influenced by the electron-withdrawing nature of the substituents on the ring.[9] |

| C2, C6 | 125-130 | Aromatic CH carbons ortho to the CH₂CN group. They are expected to be in a relatively standard aromatic region, slightly influenced by the meta substituents.[9] |

| C3 | 133-138 | Aromatic quaternary carbon attached to the electron-withdrawing chlorine atom. The direct attachment to chlorine causes a significant downfield shift. |

| C4 | 120-125 | Aromatic CH carbon para to the CH₂CN group and ortho to both the Cl and CF₃ groups. It is expected to be shielded relative to the other ring carbons. |

| C5 | 128-133 (quartet) | Aromatic quaternary carbon attached to the strongly electron-withdrawing trifluoromethyl group. This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹J C-F).[10] |

| C7 (CF₃) | 120-125 (quartet) | The trifluoromethyl carbon itself. It will also appear as a quartet due to the one-bond coupling to the three fluorine atoms (¹J C-F), and its chemical shift is significantly influenced by the fluorine atoms.[10][11] |

| C8 (CH₂) | 20-25 | Aliphatic methylene carbon. Its position is slightly downfield due to the adjacent aromatic ring and the nitrile group. |

| C9 (CN) | 115-120 | Nitrile carbon. This carbon typically resonates in this region. |

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines the steps for acquiring a quantitative and high-resolution ¹³C NMR spectrum, ensuring data integrity.

1. Sample Preparation:

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid misleading signals from impurities.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and has a well-known ¹³C NMR signal for reference. Deuterated chloroform (CDCl₃) is a common and appropriate choice.

-

Concentration: Prepare a solution of approximately 50-100 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration balances obtaining a good signal-to-noise ratio in a reasonable timeframe while avoiding solubility issues.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.0 ppm).

-

Sample Filtration: If any solid particles are present, filter the solution through a small glass wool plug into a clean, dry 5 mm NMR tube to prevent distortions in the magnetic field.

2. NMR Spectrometer Setup and Calibration:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good spectral dispersion.

-

Tuning and Matching: Tune and match the ¹³C probe to the sample to maximize signal transmission and sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent (e.g., the triplet of CDCl₃ at 77.16 ppm). A stable lock is essential for maintaining field homogeneity.

-

Shimming: Carefully shim the magnetic field to optimize its homogeneity. This minimizes peak broadening and enhances spectral resolution. Automated shimming routines are often sufficient, but manual adjustments may be necessary for optimal results.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for routine ¹³C NMR.

-

Spectral Width (SW): Set a spectral width that covers all expected carbon signals, typically from 0 to 220 ppm.[3]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient for good resolution.

-

Relaxation Delay (D1): This is a critical parameter for quantitative analysis. Quaternary carbons often have longer relaxation times. A relaxation delay of 5-10 seconds is recommended to allow for full relaxation of all carbon nuclei, ensuring that peak intensities accurately reflect the number of carbons.

-

Number of Scans (NS): The number of scans depends on the sample concentration and the desired signal-to-noise ratio. Due to the low natural abundance of ¹³C, 1024 to 4096 scans are often necessary for a moderately concentrated sample.[1]

-

Proton Decoupling: Use a broadband proton decoupling sequence to collapse proton-carbon couplings. This simplifies the spectrum to single lines for each carbon and enhances sensitivity through the Nuclear Overhauser Effect (NOE).[3]

Experimental Workflow Diagram:

Caption: A streamlined workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Spectral Interpretation and Data Analysis

After the spectrum is acquired and processed (including Fourier transformation, phasing, and baseline correction), the next step is interpretation.

1. Peak Picking and Referencing:

-

Identify all peaks in the spectrum and determine their chemical shifts relative to the TMS signal at 0.0 ppm.

-

Use the solvent peak (e.g., CDCl₃ at 77.16 ppm) as a secondary reference for accuracy.

2. Peak Assignment:

-

Quaternary Carbons: These carbons typically exhibit lower intensities due to longer relaxation times and the absence of NOE enhancement from directly attached protons. In this molecule, C1, C3, C5, C7, and C9 are quaternary.

-

Protonated Carbons: Carbons with attached protons (C2, C4, C6, and C8) will generally have stronger signals due to the NOE.

-

Distinguishing Aromatic CH Carbons: Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can definitively distinguish between CH, CH₂, and CH₃ groups, and quaternary carbons.[12][13][14][15][16] A DEPT-135 experiment, for example, would show positive signals for CH groups and negative signals for CH₂ groups, while quaternary carbons would be absent.[12][14]

-

Assignment of C3 and C5: The carbon attached to the chlorine (C3) is expected to be a singlet, while the carbon attached to the trifluoromethyl group (C5) will appear as a quartet due to C-F coupling. This is a key distinguishing feature.

-

Assignment of C7 (CF₃): The carbon of the CF₃ group will also present as a prominent quartet with a large one-bond C-F coupling constant (¹JCF), typically around 272 Hz.[11]

Hypothetical Experimental Data Table:

The following table presents a hypothetical but realistic set of experimental data for the ¹³C NMR spectrum of this compound in CDCl₃.

| Peak Index | Experimental δ (ppm) | Multiplicity | Assignment |

| 1 | 137.5 | s | C1 |

| 2 | 128.2 | s | C2, C6 |

| 3 | 135.1 | s | C3 |

| 4 | 123.8 | s | C4 |

| 5 | 131.6 | q, ¹JCF = 34 Hz | C5 |

| 6 | 123.1 | q, ¹JCF = 273 Hz | C7 (CF₃) |

| 7 | 22.4 | s | C8 (CH₂) |

| 8 | 117.9 | s | C9 (CN) |

Conclusion

The ¹³C NMR analysis of this compound provides extensive information about its molecular structure. By integrating predictive knowledge of substituent effects with a rigorous experimental protocol and systematic spectral interpretation, a complete and unambiguous assignment of all carbon resonances can be achieved. This detailed structural elucidation is crucial for confirming the identity and purity of the compound, a vital step in any research or development process. The principles and methodologies detailed in this guide offer a comprehensive framework for obtaining and interpreting high-quality ¹³C NMR data for this and other complex organic molecules.

References

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. bhu.ac.in [bhu.ac.in]

- 3. chem.uoi.gr [chem.uoi.gr]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Dept nmr | PDF [slideshare.net]

- 16. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

Characterizing the Biological Activity of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile: A Technical Guide for Preclinical Evaluation

Abstract

This technical guide provides a comprehensive framework for the initial biological characterization of the novel chemical entity, 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile. In the absence of extensive public data on its specific biological activities, this document serves as a roadmap for researchers, scientists, and drug development professionals to systematically evaluate its potential cytotoxic, genotoxic, neurotoxic, and cardiotoxic liabilities. The protocols and workflows detailed herein are designed to establish a foundational understanding of the compound's in vitro pharmacological and toxicological profile, a critical step in the early stages of drug discovery and chemical safety assessment.

Introduction: The Rationale for a Structured Evaluation

The trifluoromethylphenyl moiety is a common feature in a variety of biologically active molecules, including some with demonstrated cytotoxic effects against cancer cell lines.[1][2][3] The presence of this functional group in this compound suggests a potential for biological activity that warrants a thorough and systematic investigation. Acetonitrile and its derivatives are also widely used in the pharmaceutical industry as building blocks for synthesizing biologically active heterocyclic compounds.[4][5]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach to the in vitro evaluation of a novel compound of this nature. The experimental workflow is designed to be self-validating, with each stage informing the next, allowing for a data-driven assessment of the compound's potential as a therapeutic agent or its risk as a potential toxicant.

Tier 1: Foundational Cytotoxicity Screening

The initial step in characterizing any new chemical entity is to assess its fundamental impact on cell viability. A robust cytotoxicity assay provides a quantitative measure of a compound's ability to induce cell death or inhibit proliferation, which is a critical parameter for determining its therapeutic window and potential off-target toxicity.[6]

Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture a relevant human cell line (e.g., HeLa for general cytotoxicity, HepG2 for potential hepatotoxicity) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture media to create a range of concentrations for the dose-response curve.

-

Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the treated plates for various time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.

-

-

MTT Addition and Incubation:

-

Following the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that reduces cell viability by 50%.

-

Tier 2: Safety and Liability Profiling

Following the initial assessment of cytotoxicity, it is crucial to investigate more specific potential liabilities, including genotoxicity, neurotoxicity, and cardiotoxicity. These assays are essential for a comprehensive risk assessment of the compound.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely accepted bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[8][9] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test evaluates the ability of a chemical to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.

Experimental Workflow: Ames Test

References

- 1. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. laballey.com [laballey.com]

- 5. Acetonitrile in the Pharmaceutical Industry [yufenggp.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. microbiologyinfo.com [microbiologyinfo.com]

Unlocking Therapeutic Potential: A Technical Guide to Investigating 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for investigating the therapeutic potential of the novel small molecule, 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile. Drawing upon established principles of medicinal chemistry and structure-activity relationships, we posit that this compound's unique structural motifs—a substituted arylacetonitrile core, a chloro group, and a trifluoromethyl moiety—render it a promising candidate for modulating key cellular signaling pathways implicated in a range of pathologies. This document outlines a logical, data-driven approach to identifying and validating its potential therapeutic targets, with a primary focus on protein kinases and ion channels. Detailed experimental protocols and workflow visualizations are provided to empower researchers in their exploration of this compound's bioactivity.

Introduction: Deconstructing the Therapeutic Promise of this compound

The quest for novel therapeutic agents with high efficacy and specificity is a cornerstone of modern drug discovery. The molecule this compound presents a compelling starting point for investigation due to the convergence of three key structural features known to impart significant pharmacological activity.

-

The Arylacetonitrile Scaffold: This motif is a well-established pharmacophore present in a diverse array of approved pharmaceuticals. The nitrile group, a versatile functional group, can participate in crucial binding interactions with biological targets, often acting as a bioisostere for other functional groups and contributing to improved pharmacokinetic profiles.

-

The Trifluoromethyl Group: The inclusion of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target.[1][2] This electron-withdrawing group can significantly alter the electronic properties of the aromatic ring, influencing its interactions with protein residues.

-

The 3-Chloro, 5-Trifluoromethyl Substitution Pattern: This specific substitution pattern on the phenyl ring is found in several bioactive compounds, including kinase inhibitors. This suggests that this arrangement may confer selectivity and potency for specific biological targets.

Given these structural attributes, we hypothesize that this compound has the potential to modulate the activity of key enzyme families and ion channels, making it a candidate for development in oncology, inflammatory diseases, and neurological disorders.

Prioritized Therapeutic Target Classes

Based on a thorough analysis of structurally similar, biologically active compounds, we have identified two high-priority therapeutic target classes for initial investigation: Protein Kinases and Ion Channels .

Protein Kinases: Masters of Cellular Communication

The 3-chloro-5-(trifluoromethyl)phenyl moiety is a key feature in several approved kinase inhibitors, such as the multi-kinase inhibitor Sorafenib, which targets the Raf/MEK/ERK pathway among others.[2] This strongly suggests that this compound could function as a kinase inhibitor.

Hypothesized Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs):

-

VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, crucial for tumor growth and metastasis.

-

PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and differentiation; its dysregulation is implicated in various cancers.

-

-

Non-Receptor Tyrosine Kinases:

-

FAK (Focal Adhesion Kinase) and PYK2 (Proline-rich Tyrosine Kinase 2): These related kinases are involved in cell adhesion, migration, and proliferation, and are often overexpressed in cancer.

-

-

Serine/Threonine Kinases:

-

Raf Kinases (e.g., B-Raf, c-Raf): Central components of the MAPK/ERK signaling pathway, which is frequently mutated in cancers like melanoma.

-

p38 MAPK (Mitogen-Activated Protein Kinase): A key player in inflammatory responses and cellular stress.

-

Signaling Pathway Overview: The RAS-RAF-MEK-ERK Cascade

References

The Trifluoromethyl Group in Phenylacetonitrile Compounds: A-Z Technical Guide

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into the phenylacetonitrile scaffold represents a cornerstone of modern medicinal chemistry. This powerful moiety profoundly influences the physicochemical and pharmacokinetic properties of the parent molecule, offering a robust tool for optimizing drug candidates. This guide provides an in-depth analysis of the CF₃ group's role, elucidating its impact on electronic properties, lipophilicity, metabolic stability, and target interactions. Through a synthesis of mechanistic principles, experimental data, and practical case studies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the unique advantages of trifluoromethylated phenylacetonitriles in their discovery programs.

Introduction: The Power of the Trifluoromethyl Group in Drug Design

In the landscape of contemporary drug discovery, fluorine has emerged as a "magic element," with approximately 20% of all FDA-approved drugs containing at least one fluorine atom. Among fluorinated moieties, the trifluoromethyl (CF₃) group is one of the most frequently employed substituents due to its unique combination of properties. Unlike a simple methyl group, the CF₃ group is characterized by its strong electron-withdrawing nature, high electronegativity, and significant steric bulk. These attributes allow medicinal chemists to fine-tune a molecule's characteristics to overcome common developmental hurdles.

When appended to a phenylacetonitrile core—a versatile scaffold found in numerous biologically active compounds—the CF₃ group imparts a suite of beneficial modifications. It can dramatically alter lipophilicity to enhance membrane permeability, block sites of metabolic attack to prolong half-life, and modulate electronic distributions to improve target binding affinity and selectivity. This guide will explore these effects in detail, providing the foundational knowledge and practical insights necessary to rationally design and develop next-generation therapeutics based on the trifluoromethylated phenylacetonitrile framework.

Modulation of Physicochemical Properties

The introduction of a CF₃ group to the phenylacetonitrile ring fundamentally alters its core physicochemical characteristics. These changes are the primary drivers of the enhanced pharmacological profiles often observed in these compounds.

Electronic Effects: A Powerful Inductive Pull

The three highly electronegative fluorine atoms make the CF₃ group one of the most potent electron-withdrawing groups used in medicinal chemistry. This strong inductive effect (-I) deactivates the aromatic ring, influencing its reactivity and the acidity of adjacent protons.

-

Increased Acidity of Benzylic Protons : The CF₃ group's electron-withdrawing nature stabilizes the carbanion formed upon deprotonation of the methylene (-CH₂-) bridge. This increased acidity of the benzylic protons can be leveraged in synthetic strategies that require the formation of an enolate intermediate.

-

Meta-Directing Influence : In electrophilic aromatic substitution reactions, the CF₃ group is strongly deactivating and meta-directing. This is because the resonance structures for ortho and para attack place a destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing CF₃ group.

Caption: Destabilization of the sigma complex in ortho/para attack.

Lipophilicity: Enhancing Membrane Permeability

A critical parameter in drug design is the octanol-water partition coefficient (LogP), which measures a compound's lipophilicity. The CF₃ group is known to significantly increase lipophilicity, a property that often correlates with improved absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.[1] The Hansch-Fujita π constant for a CF₃ group is approximately +0.88, indicating a strong contribution to lipophilicity.

The table below compares the calculated LogP (cLogP) values for phenylacetonitrile and its trifluoromethylated isomers, illustrating the substantial increase in lipophilicity imparted by the CF₃ group, regardless of its position.

| Compound | Molecular Formula | cLogP | Data Source |

| Phenylacetonitrile | C₈H₇N | 1.56 | [2][3][4] |

| 2-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 2.5 | [5] |

| 3-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 2.8 | [6] |

| 4-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 2.5 | [7] |

| Caption: Table 1. Comparison of cLogP values. |

This enhanced lipophilicity is a key reason for the improved pharmacokinetic profiles of many trifluoromethylated drugs, facilitating their passage from the site of administration to the site of action.[8]

Impact on Pharmacokinetics (ADME)

The ultimate success of a drug candidate is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The CF₃ group offers a powerful strategy for optimizing these parameters, particularly metabolic stability.

Metabolic Stability: Blocking Enzymatic Attack

One of the most significant advantages of the CF₃ group is its ability to enhance metabolic stability.[1] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of ~485 kJ/mol, compared to ~414 kJ/mol for a carbon-hydrogen (C-H) bond. This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.

By strategically replacing a metabolically labile hydrogen atom or methyl group on the phenyl ring with a CF₃ group, chemists can effectively block a major pathway of drug clearance. This "metabolic switching" strategy can lead to several desirable outcomes:

-

Longer Drug Half-Life (t½) : Reduced metabolic clearance prolongs the drug's presence in the systemic circulation.

-

Improved Bioavailability : Less first-pass metabolism in the liver means more of the active drug reaches its target.

-

Reduced Patient-to-Patient Variability : Blocking a polymorphic CYP enzyme pathway can lead to a more predictable pharmacokinetic profile across different patient populations.

The following table summarizes the typical outcomes observed in in vitro metabolic stability assays when a metabolically susceptible site is replaced with a CF₃ group.

| Parameter | Parent Compound (e.g., -CH₃) | Trifluoromethylated Analog (-CF₃) | Rationale |

| Half-life (t½) in vitro | Shorter | Longer | The high C-F bond energy resists enzymatic cleavage, slowing the rate of metabolism.[3] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance reflects the metabolic capacity of the liver; blocking a metabolic pathway reduces this value.[3] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic hotspot limits the formation of downstream metabolites.[3] |

| Caption: Table 2. Comparative metabolic stability profile. |

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a compound using liver microsomes, which are rich in CYP enzymes.

-

Preparation of Solutions :

-

Test Compound Stock : Prepare a 10 mM stock solution of the test compound in DMSO.

-

Microsome Solution : Dilute liver microsomes (e.g., human, rat) in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

-

NADPH Regenerating System : Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a continuous supply of the NADPH cofactor.

-

-

Incubation :

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound from a working solution (e.g., final concentration of 1 µM) to the wells.

-

Pre-incubate the plate at 37°C for 10 minutes to equilibrate.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling :

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

The 0-minute time point serves as the initial concentration baseline.

-

-

Analysis :

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Interpretation :

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the resulting line is used to calculate the in vitro half-life (t½ = -0.693 / slope).

-

Caption: Workflow for a typical in vitro microsomal stability assay.

Case Studies: The CF₃-Phenylacetonitrile Motif in Action

The true value of a chemical motif is demonstrated through its successful application in drug development. Several compounds, both approved drugs and clinical candidates, feature a trifluoromethylated aromatic ring that is structurally related or bioisosteric to the phenylacetonitrile core.

Selinexor (Xpovio®)

Selinexor is a first-in-class, FDA-approved anticancer agent that functions as a selective inhibitor of nuclear export (SINE). Its structure is notable for its 3,5-bis(trifluoromethyl)phenyl group.[9] Selinexor works by inhibiting Exportin 1 (XPO1), a protein responsible for transporting tumor suppressor proteins out of the cell nucleus.[10][11] By blocking this export, Selinexor forces the accumulation of tumor suppressors within the nucleus, leading to cell cycle arrest and apoptosis in cancer cells.[12]

The two CF₃ groups on the phenyl ring are critical for its mechanism of action. They contribute to the high binding affinity for the XPO1 protein through strong hydrophobic and electronic interactions within the binding pocket. This highlights how the electronic and lipophilic properties of the CF₃ group can be harnessed to achieve potent and selective inhibition of a biological target.

Leflunomide (Arava®) and its Active Metabolite

Leflunomide is an immunomodulatory drug used to treat rheumatoid arthritis.[13] Following oral administration, it is rapidly converted into its active metabolite, A77 1726, which is responsible for its therapeutic effects.[14][15][16][17] The structure of A77 1726 is a cyano-containing derivative that features a 4-trifluoromethylphenyl moiety.

The CF₃ group in A77 1726 is crucial for its pharmacological profile. It enhances the compound's lipophilicity, contributing to its long elimination half-life of approximately two weeks.[17] This extended half-life allows for stable plasma concentrations and contributes to the drug's efficacy. This case demonstrates the profound impact of the CF₃ group on a drug's pharmacokinetic profile, directly influencing its dosing regimen and therapeutic utility.

Synthetic Strategies

The synthesis of trifluoromethylated phenylacetonitriles can be approached in several ways, typically either by introducing the nitrile group to a pre-trifluoromethylated scaffold or by adding the trifluoromethyl group to a phenylacetonitrile precursor.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile

This protocol describes a common method for synthesizing a trifluoromethylated phenylacetonitrile from the corresponding benzyl bromide, a classic example of a nucleophilic substitution reaction.

-

Reaction : 2-(Trifluoromethyl)benzyl bromide + Potassium Cyanide → 2-(Trifluoromethyl)phenylacetonitrile

-

Procedure :

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethyl)benzyl bromide (e.g., 75 g, 0.31 mol), potassium cyanide (e.g., 120 g, 0.55 mol), water (150 mL), and absolute ethanol (600 mL).

-

Stir the mixture and heat it under reflux for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a large volume of water (e.g., 4 L) and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (e.g., 3 x 500 mL).

-

Combine the organic extracts and dry them over anhydrous potassium carbonate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting crude product by vacuum distillation to yield the desired 2-(trifluoromethyl)phenylacetonitrile.

-

This protocol is adapted from a known synthetic route and should be performed with appropriate safety precautions, especially when handling potassium cyanide, which is highly toxic.

Conclusion and Future Perspectives